Pyrazolethione, 3-7

Description

Structure

3D Structure

Properties

IUPAC Name |

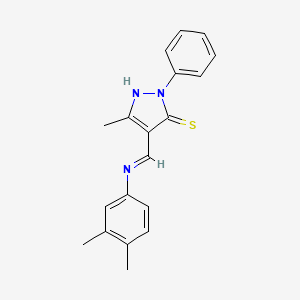

4-[(3,4-dimethylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3S/c1-13-9-10-16(11-14(13)2)20-12-18-15(3)21-22(19(18)23)17-7-5-4-6-8-17/h4-12,21H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJAIQVUYLVUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=CC2=C(NN(C2=S)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of Pyrazolethiones

Established Synthetic Pathways for Pyrazolethione Core Structures

The construction of the pyrazolethione core typically involves the initial synthesis of a pyrazolone (B3327878) (a pyrazole (B372694) with a ketone group), which is then converted to the corresponding pyrazolethione. The most prevalent method for pyrazole synthesis is the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.come-bookshelf.de This approach, known as the Knorr pyrazole synthesis, is highly versatile.

A common pathway involves the reaction of a 1,3-diketone with a hydrazine. mdpi.comorganic-chemistry.org For instance, the reaction of an appropriately substituted 1,3-diketone with phenylhydrazine (B124118) can yield a 1-phenyl-substituted pyrazolone. The subsequent thionation of the pyrazolone is a crucial step to afford the pyrazolethione. This conversion is often achieved using phosphorus pentasulfide (P₂S₅) in a suitable solvent like dry xylene, which effectively replaces the carbonyl oxygen with sulfur. oup.com

Another established route utilizes acetylenic ketones as precursors. mdpi.com The cyclocondensation reaction of hydrazine derivatives with acetylenic ketones can lead to the formation of the pyrazole ring. mdpi.com Subsequent functional group transformations can then be employed to introduce the thione moiety.

Regioselective Synthesis of Substituted Pyrazolethiones

Achieving regioselectivity in the synthesis of substituted pyrazoles, and by extension pyrazolethiones, is a critical aspect, particularly when unsymmetrical β-dicarbonyl compounds or substituted hydrazines are used, as this can lead to the formation of isomeric products. e-bookshelf.deorganic-chemistry.org

One effective strategy to control regioselectivity is the use of specific solvents. Studies have shown that aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), can significantly enhance regioselectivity in the condensation of 1,3-diketones with arylhydrazines compared to polar protic solvents like ethanol. organic-chemistry.org

Furthermore, catalyst-controlled reactions have emerged as a powerful tool for regioselective pyrazole synthesis. For example, a copper(II)-catalyzed cascade reaction of saturated ketones with hydrazines or aldehyde hydrazones allows for the highly convenient and regioselective synthesis of substituted pyrazoles. sioc-journal.cn Similarly, palladium-catalyzed sequential reactions, such as acyl Sonogashira coupling followed by intramolecular cyclization, have been developed for the one-pot regioselective synthesis of substituted pyrazoles in environmentally benign media. rsc.org These methods provide precise control over the substitution pattern on the pyrazole ring, which is essential for subsequent derivatization into specific pyrazolethione isomers.

Targeted Derivatization Approaches for Pyrazolethione, 3-7, and Analogues

The derivatization of the pyrazolethione scaffold is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and to optimize the biological activity of these compounds. This often involves the synthesis of a library of analogs with systematic variations in their substituents.

Synthesis of Specific Functionalized this compound, Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of functionalized pyrazolethione analogs is crucial for understanding how different substituents at various positions of the pyrazolethione core influence biological activity. For instance, in the development of inhibitors for bacterial enzymes like Staphylococcus aureus sortase A, a series of pyrazolethione analogs were synthesized and evaluated. ucla.edunih.gov

A common approach involves the introduction of various substituents on the phenyl ring of a 1-phenylpyrazolethione. This can be achieved by starting with differently substituted phenylhydrazines in the initial pyrazole synthesis. For example, reacting a β-keto-ester with a series of substituted phenylhydrazines would yield a library of pyrazolones, which can then be thionated to the corresponding pyrazolethiones.

Another point of diversification is the methylene (B1212753) group at the 4-position of the pyrazolethione ring. This position is often reactive and can be functionalized. For example, a pyrazolone can be reacted with an aldehyde in the presence of a base to introduce an arylidene moiety at the 4-position. Subsequent thionation would yield the corresponding 4-arylidene-pyrazolethione. The nature of the aryl group can be varied to probe its effect on activity.

The following table summarizes a hypothetical series of "this compound" analogs and their synthetic rationale for SAR studies, drawing on general derivatization principles.

| Compound | R1 (Position 3) | R2 (Position "7" - hypothetically N1-substituent) | Synthetic Strategy | Rationale for SAR |

| Analog 1 | Methyl | Phenyl | Condensation of ethyl acetoacetate (B1235776) with phenylhydrazine, followed by thionation. | Establish baseline activity. |

| Analog 2 | Methyl | 4-Chlorophenyl | Condensation of ethyl acetoacetate with 4-chlorophenylhydrazine, followed by thionation. | Evaluate the effect of an electron-withdrawing group on the phenyl ring. |

| Analog 3 | Methyl | 4-Methoxyphenyl | Condensation of ethyl acetoacetate with 4-methoxyphenylhydrazine, followed by thionation. | Evaluate the effect of an electron-donating group on the phenyl ring. |

| Analog 4 | Trifluoromethyl | Phenyl | Condensation of a trifluoromethyl-β-ketoester with phenylhydrazine, followed by thionation. | Assess the impact of a bulky, electron-withdrawing group at position 3. |

Exploration of Novel Synthetic Routes for Advanced Pyrazolethione Derivatives

The development of novel synthetic methodologies allows for the creation of more complex and diverse pyrazolethione derivatives that may not be accessible through traditional routes. These advanced derivatives can be instrumental in fine-tuning biological activity and improving pharmacokinetic properties.

One innovative approach involves multi-component reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. For example, a one-pot reaction involving a pyrazolone, an aldehyde, and a source of sulfur could potentially lead to highly functionalized pyrazolethiones.

Another area of exploration is the use of post-synthetic modifications on the pyrazolethione core. For example, the sulfur atom of the thione group can be alkylated to form S-alkyl derivatives. oup.com This not only modifies the electronic properties of the molecule but also introduces a new vector for further functionalization.

Furthermore, the development of novel catalytic systems continues to provide access to previously challenging transformations. For instance, the use of N-heterocyclic carbene (NHC) ligands in metal-catalyzed reactions could open up new avenues for the C-H functionalization of the pyrazolethione ring, allowing for the introduction of substituents at positions that are not readily accessible through classical methods.

Structural and Electronic Characteristics of Pyrazolethiones

Tautomeric Equilibria in Pyrazolethione Systems

A defining feature of pyrazolethiones is their ability to exist as a mixture of tautomers, which are isomers that readily interconvert through the migration of a proton. nih.gov This phenomenon, known as prototropic tautomerism, is crucial for understanding the compound's behavior in different chemical environments. nih.govmdpi.com The equilibrium between these forms is dynamic and can be influenced by several factors, including the solvent, temperature, and the nature of substituents attached to the pyrazole (B372694) ring. numberanalytics.comunifr.chresearchgate.net In pyrazolethione systems, the primary tautomeric equilibria involve the thione-enol and thiol-enol forms. researchgate.netwikipedia.org

The identification and quantification of co-existing tautomers in solution are accomplished using a combination of spectroscopic techniques and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomerism. unifr.ch As the proton exchange between tautomers is often slow on the NMR timescale, distinct signals for each form can be observed. unifr.ch For example, the ¹³C-NMR spectrum of a 1,3,4-thiadiazole (B1197879) derivative showed distinct signals for the ketonic carbon (δ 204.5 ppm) and the enolic carbon (δ 155.5 ppm), confirming the presence of a keto-enol equilibrium. mdpi.com In pyrazolone (B3327878) systems, which are structurally related to pyrazolethiones, the geminal coupling constant ²J[pyrazole C-4,H] has been used to differentiate between 1H-pyrazol-5-ol (OH form) and 1,2-dihydro-3H-pyrazol-3-one (NH form). researchgate.net Variable temperature NMR studies can also provide insight into the equilibrium, as temperature changes can shift the balance between tautomers. nih.govirb.hr

UV-Visible (UV-Vis) Spectroscopy: Different tautomers, being distinct chemical species, exhibit unique absorption spectra. unifr.ch The thiocarbonyl group (C=S) of the thione form has a characteristic absorption in the UV-Vis region, allowing for its detection. mdpi.com The influence of solvent polarity on the absorption spectra is often studied to understand tautomeric preferences. researchgate.netmdpi.com For instance, studies on a novel 1,3,4-thiadiazole derivative showed that it favors the keto form in polar aprotic solvents like DMSO, while the enol form is preferred in non-polar solvents like chloroform, as evidenced by their UV-Vis spectra. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can detect the vibrational frequencies of functional groups specific to each tautomer. The presence of a C=S stretching band indicates the thione form, while O-H or S-H stretching bands would suggest the presence of enol or thiol tautomers, respectively. mdpi.com In one study, FTIR analysis confirmed a keto-enol tautomerism by identifying broad absorption bands for the enol's O-H group (3436–3255 cm⁻¹) and strong bands for the keto character (1707–1655 cm⁻¹). mdpi.com

Computational Chemistry: Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are frequently employed to complement experimental findings. researchgate.netmdpi.com These methods can calculate the relative energies and stabilities of different tautomers in the gas phase and in solution, helping to predict the predominant form. researchgate.netmdpi.com Theoretical predictions of NMR chemical shifts and UV-Vis absorption maxima often show good agreement with experimental data, aiding in the definitive assignment of tautomeric structures. researchgate.netmdpi.com

Table 1: Spectroscopic Data for Tautomer Elucidation This table is representative and combines findings from various studies on related heterocyclic thiones/ketones to illustrate the principles.

| Spectroscopic Method | Tautomer Feature | Characteristic Signal/Band | Reference |

|---|---|---|---|

| ¹³C NMR | Keto Form | Signal for C=O | ~204.5 ppm |

| Enol Form | Signal for C-OH | ~155.5 ppm | |

| ¹H NMR | Keto Form | α-proton signal | Varies |

| Enol Form | OH proton signal | Varies | |

| IR Spectroscopy | Keto Form | C=O stretch | 1707–1655 cm⁻¹ |

| Enol Form | O-H stretch | 3436–3255 cm⁻¹ | |

| UV-Vis | Thione Form | π → π* transition of C=S | Varies by structure/solvent |

Substituents on the pyrazolethione ring can significantly alter the tautomeric equilibrium by exerting electronic or steric effects. numberanalytics.com These effects can stabilize or destabilize one tautomer relative to another, thereby shifting the equilibrium position.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent impacts the acidity of the protons involved in tautomerization and the stability of the conjugated systems in each tautomeric form. Studies on substituted cytosine systems, for example, found that various substituents (F, OH, CN, NH₂, CH₃) pushed the amino-oxo/amino-hydroxy equilibrium in the forward direction compared to the unsubstituted compound, with the exception of the BH₂ group. scialert.net In a study of guanidines, it was found that electron-deficient aniline (B41778) substituents caused a switch in the preferred tautomeric form observed in the crystal structure, highlighting the major role of electronic properties. mdpi.com

Solvent and Environmental Effects: The surrounding environment, particularly the solvent, plays a critical role. numberanalytics.com Polar solvents can stabilize more polar tautomers through hydrogen bonding or other interactions. numberanalytics.commdpi.com The tautomeric equilibrium of azo dyes, for example, is influenced by solvent polarity, with more polar solvents favoring the hydrazo tautomer. mdpi.com Similarly, for some β-triketones, increasing solvent polarity shifts the equilibrium from the dienol form toward the more polar triketo form. irb.hr The pH of the solution is another critical factor, as it can lead to protonation or deprotonation, affecting the relative stabilities of the tautomers. numberanalytics.com

Computational Insights: Theoretical studies, such as those using the Hammett-Taft methodology, can rapidly extrapolate the effects of different substituents on tautomeric equilibria. nih.gov By combining high-level DFT calculations on model systems with these empirical methods, it is possible to predict the predominant tautomeric states for a wide range of substituted heterocyclic compounds in solution. nih.gov

Table 2: Factors Influencing Tautomeric Equilibrium

| Factor | Influence | Mechanism | Reference(s) |

|---|---|---|---|

| Substituents | Shifts equilibrium | Electronic (inductive/resonance) and steric effects stabilize/destabilize tautomers. | numberanalytics.comscialert.netmdpi.com |

| Solvent Polarity | Shifts equilibrium | Preferential solvation and hydrogen bonding stabilize specific tautomers. | numberanalytics.commdpi.comirb.hrmdpi.com |

| Temperature | Shifts equilibrium | Affects the equilibrium constant (Keq), often favoring the more energetic tautomer at higher temperatures. | numberanalytics.comirb.hr |

| pH | Shifts equilibrium | Protonation or deprotonation of acidic/basic sites alters the relative stability of tautomers. | numberanalytics.com |

Conformational Analysis of Pyrazolethione Ring Systems

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For pyrazolethione ring systems, this involves understanding the puckering of the five-membered ring and the orientation of its substituents.

The conformation of a heterocyclic ring is often a balance between minimizing angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions). utdallas.edu While five-membered rings like cyclopentane (B165970) are not planar, they adopt puckered "envelope" or "twist" conformations to relieve strain. The pyrazolethione ring is expected to exhibit similar behavior, although the presence of double bonds and heteroatoms introduces specific constraints.

X-ray crystallography provides definitive information about the conformation in the solid state. ethz.ch For example, analysis of imidazolidin-4-one (B167674) derivatives revealed several distinct staggered and eclipsed conformations of a benzyl (B1604629) substituent relative to the heterocyclic ring. ethz.ch These preferred conformations are determined by a complex interplay of steric interactions. In many cases, larger substituents will preferentially occupy equatorial-like positions to minimize unfavorable 1,3-diaxial interactions that would occur in an axial position. dkvjamnagar.edu.in

Computational methods are also essential for mapping the potential energy surface of the molecule, identifying low-energy conformers, and calculating the energy barriers for interconversion. ethz.ch Such calculations on iminium ions showed that the most stable computed conformer corresponded to the one observed in the crystal structure, although the energy differences between conformers were small, suggesting that the substituent group may rotate more or less freely at ambient temperatures. ethz.ch

Electronic Structure Analysis and Aromaticity Considerations

The concept of aromaticity is key to understanding the stability and reactivity of pyrazolethiones. mdpi.com Aromatic compounds are cyclic, planar, and have a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). libretexts.org

Pyrazole Core: The parent pyrazole ring is a classic example of an aromatic heterocycle. libretexts.orgbeilstein-journals.org It is a five-membered ring with two nitrogen atoms. One nitrogen is 'pyridine-like' (part of a double bond) and contributes one π-electron, while the other is 'pyrrole-like' and contributes a lone pair (two π-electrons) to the aromatic system. libretexts.orglibretexts.org Along with the three carbons, which each contribute one π-electron, this gives a total of six π-electrons, satisfying the 4n+2 rule and conferring aromaticity. libretexts.org

Influence of the Thione Group: The introduction of an exocyclic thione group (C=S) and the potential for tautomerism complicates the electronic structure. The aromaticity of the pyrazolethione system depends on which tautomer is present.

In the thiol tautomer (a pyrazole substituted with an -SH group), the aromaticity of the core pyrazole ring is largely retained.

In the thione tautomer , the exocyclic C=S double bond can disrupt the delocalization within the ring. One of the ring carbons becomes sp³-hybridized, breaking the continuous conjugation required for aromaticity. In this case, the ring would be considered non-aromatic, similar to pyrazoline. beilstein-journals.org

The electronic properties of substituents can further modulate the electron distribution and aromatic character of the ring. Aromaticity is not an all-or-nothing property and can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). mdpi.combeilstein-journals.org These methods are used to assess the degree of electron delocalization and magnetic criteria associated with aromaticity. goettingen-research-online.de The aromatic character of the pyrazolethione core is believed to be important for its biological activity, as the aromatic ring structure can engage in crucial hydrophobic interactions within biological targets. researchgate.net

Advanced Spectroscopic Characterization and Tautomeric Equilibria in Pyrazolethiones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Assignments

NMR spectroscopy stands as a cornerstone technique for the structural analysis of pyrazolethiones in solution and the solid state. bohrium.com It provides detailed information about the molecular framework and is particularly powerful in distinguishing between different tautomers and quantifying their populations. bohrium.comnih.gov

High-resolution ¹H and ¹³C NMR spectroscopy provides unambiguous evidence for the predominant tautomeric form of a pyrazolethione in a given solvent. For instance, in the case of 3-methyl-1-phenyl-1H-pyrazole-5(4H)-thione, the spectra can differentiate between the NH, SH, and CH tautomers.

In the ¹H NMR spectrum, the presence of a broad signal in the downfield region is characteristic of an N-H proton, indicating the presence of the thione form. Conversely, a signal for an S-H proton would appear in a different region, signifying the thiol tautomer. The CH tautomer would be distinguished by signals corresponding to the CH₂ group at the 4-position. rjpbcs.com The chemical shifts of the methyl and phenyl group protons also provide valuable structural information. chemicalbook.com

¹³C NMR spectroscopy is equally informative. The chemical shift of the C5 carbon is a key indicator of the tautomeric form. A chemical shift in the range of 160-180 ppm is typically associated with a thiocarbonyl (C=S) carbon, confirming the thione tautomer. In contrast, the C5 carbon in the thiol form (C-S) would resonate at a significantly different field. mdpi.com Analysis of the chemical shifts of other ring carbons (C3 and C4) further corroborates the structural assignment. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazolethione Tautomers Data are illustrative and can vary based on solvent and substituents.

| Tautomer | Nucleus | C3-CH₃ | C4-H / C4-H₂ | C5=S / C5-SH | N-H / S-H | Phenyl-H |

| Thione (NH) | ¹H | ~2.3 | ~3.5 (s, 2H) | - | ~11.0-13.0 (br s) | ~7.2-7.8 (m) |

| Thiol (SH) | ¹H | ~2.2 | ~5.8 (s, 1H) | - | ~4.0-6.0 (s) | ~7.2-7.8 (m) |

| Thione (NH) | ¹³C | ~15 | ~40 | ~175 | - | ~120-140 |

| Thiol (SH) | ¹³C | ~12 | ~100 | ~150 | - | ~120-140 |

The study of the dynamic equilibrium between pyrazolethione tautomers often requires more sophisticated NMR techniques. bohrium.com Because proton transfer can be fast on the NMR timescale, separate signals for each tautomer may not be observable at room temperature. fu-berlin.de

Variable-Temperature (VT) NMR: By lowering the temperature, the rate of interconversion between tautomers can be slowed down, potentially allowing for the observation of distinct signals for each species. This allows for the direct determination of the equilibrium constant (KT) at different temperatures and the calculation of thermodynamic parameters for the tautomerization process. fu-berlin.de

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assigning all proton and carbon signals unequivocally. rsc.org Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for identifying long-range couplings, such as between the N-H proton and the C4 and C5 carbons, which helps to definitively confirm the connectivity and the predominant tautomeric form. mdpi.com

Solid-State NMR (CPMAS): In the solid state, molecular motion is restricted, and intermolecular interactions, such as hydrogen bonding, can favor a single tautomer. bohrium.com Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR can identify the tautomeric form present in the crystalline state, which may differ from that observed in solution. bohrium.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Tautomer Differentiation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in pyrazolethiones and is a powerful tool for distinguishing between tautomers. researchgate.net

The key to differentiating the thione and thiol tautomers lies in identifying the characteristic vibrational modes of the C=S and S-H groups.

Thione Tautomer (NH-form): The IR spectrum of the thione form is characterized by a prominent absorption band corresponding to the C=S stretching vibration, typically found in the 1050-1250 cm⁻¹ region. Additionally, a broad N-H stretching band can often be observed in the 3100-3400 cm⁻¹ range, which can be influenced by hydrogen bonding. rjpbcs.com

Thiol Tautomer (SH-form): The thiol tautomer is identified by the presence of a weak S-H stretching band in the 2550-2600 cm⁻¹ region. The C=S stretching band would be absent, and instead, vibrations associated with the C=C and C=N bonds of the aromatic pyrazole (B372694) ring would be observed. researchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for Differentiating Pyrazolethione Tautomers

| Vibrational Mode | Thione Form Frequency (cm⁻¹) | Thiol Form Frequency (cm⁻¹) | Intensity |

| ν(S-H) stretch | Absent | 2550 - 2600 | Weak |

| ν(N-H) stretch | 3100 - 3400 | Absent | Medium-Broad |

| ν(C=S) stretch | 1050 - 1250 | Absent | Medium-Strong |

| ν(C=N) stretch | ~1550 - 1620 | ~1550 - 1620 | Strong |

| ν(C=C) stretch | ~1450 - 1580 | ~1450 - 1580 | Strong |

The analysis of these characteristic frequencies in different solvents can also provide information about solute-solvent interactions and their effect on the tautomeric equilibrium. mdpi.com

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of pyrazolethiones and for gaining structural information through the analysis of their fragmentation patterns. researchgate.net Electron Ionization (EI) is a common method that provides a distinctive fragmentation fingerprint. nih.gov

For a compound like 3-methyl-1-phenyl-5-thioxo-4,5-dihydro-1H-pyrazole, the molecular ion peak (M⁺) would be readily observed, confirming its elemental composition. nih.govnist.gov The subsequent fragmentation is influenced by the heterocyclic ring's stability and the nature of its substituents. Common fragmentation pathways for pyrazole derivatives include: researchgate.netresearchgate.net

Cleavage of the Pyrazole Ring: The five-membered ring can undergo cleavage, leading to the formation of various smaller charged fragments. This process often involves the loss of neutral molecules like HCN or N₂.

Loss of Substituents: Fragmentation can be initiated by the loss of substituents from the ring. For example, the loss of the phenyl group or cleavage adjacent to it is a common pathway.

Rearrangements: McLafferty-type rearrangements can occur if appropriate functional groups are present, although this is less common for the core pyrazolethione structure itself. youtube.com

The fragmentation pattern is diagnostic and helps confirm the identity of the compound. High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the molecular ion and its fragments, further validating the proposed structure. mdpi.com

Table 3: Plausible Mass Spectrometry Fragments for 3-Methyl-1-phenyl-pyrazolethione (Molecular Weight ≈ 190.25 g/mol )

| m/z Value | Possible Fragment Identity | Proposed Neutral Loss |

| 190 | [C₁₀H₁₀N₂S]⁺˙ (Molecular Ion) | - |

| 158 | [C₁₀H₁₀N₂]⁺˙ | S |

| 113 | [C₆H₅N₂S]⁺ | C₄H₅ |

| 91 | [C₆H₅N]⁺˙ | C₄H₅S |

| 77 | [C₆H₅]⁺ | C₄H₅N₂S |

X-ray Crystallography and Solid-State Characterization of Pyrazolethiones

Crystal structure analyses of pyrazole derivatives have shown that intermolecular interactions, particularly hydrogen bonding, play a crucial role in stabilizing the crystal packing. nih.govresearchgate.net For pyrazolethiones, the thione (NH) tautomer can form strong N-H···S hydrogen bonds, often leading to the formation of centrosymmetric dimers or extended polymeric chains in the crystal. researchgate.net

The structural data obtained from X-ray diffraction, such as the C5-S bond length, can provide direct evidence for the nature of this bond. A shorter bond length is indicative of a C=S double bond (thione form), while a longer bond length would suggest a C-S single bond (thiol form). mdpi.com Furthermore, the planarity of the pyrazole ring and the torsion angles involving the phenyl substituent can be accurately determined, offering insights into the molecule's conformation. researchgate.netnih.gov

Table 4: Illustrative Crystallographic Parameters for a Pyrazolethione

| Parameter | Typical Value | Significance |

| C5=S Bond Length | ~1.65 - 1.70 Å | Confirms double bond character (thione form). |

| N1-N2 Bond Length | ~1.38 Å | Typical for pyrazole ring. |

| C3-C4 Bond Length | ~1.44 Å | Indicates bond order within the ring. |

| N-H···S H-bond Distance | ~2.3 - 2.8 Å | Indicates strong intermolecular hydrogen bonding. |

| Dihedral Angle (Pyrazole-Phenyl) | Variable | Describes the orientation of the phenyl substituent. |

These solid-state studies provide a static picture of the molecule, which serves as a crucial reference point for interpreting the dynamic behavior observed in solution through other spectroscopic methods. nih.gov

Computational and Theoretical Investigations of Pyrazolethiones

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in pyrazolethione molecules and understanding their electronic landscape. Methods like Density Functional Theory (DFT) are frequently employed to optimize molecular geometries and predict various electronic properties. researchgate.netnih.govplos.org

Calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography. plos.org For instance, theoretical calculations for a pyrazolone (B3327878) derivative showed that the C3=O6 bond was the shortest in the molecule. jocpr.com The distribution of electrons within the molecule is also a key area of investigation. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity. scirp.org

Furthermore, these calculations can determine properties such as dipole moments and atomic charges. researchgate.netjocpr.com For example, in a study of pyrazolone derivatives, the C3 atom was found to carry the largest positive charge, suggesting it as a likely site for nucleophilic attack. jocpr.com The presence of different substituents on the pyrazole (B372694) ring can influence these electronic properties. researchgate.netjocpr.com

Table 1: Examples of Calculated Electronic Properties for Pyrazole Derivatives

| Property | Description | Typical Findings |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Varies with substitution, influencing reactivity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Varies with substitution, influencing reactivity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a larger gap suggests higher stability. | Can be modulated by different functional groups. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influenced by the nature and position of substituents. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Can identify reactive sites for nucleophilic or electrophilic attack. jocpr.com |

This table is for illustrative purposes and the values would be specific to the exact pyrazolethione derivative and the level of theory used in the calculation.

Density Functional Theory (DFT) Studies of Tautomeric Stability and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the different tautomeric forms of pyrazolethiones and the mechanisms of their reactions. researchgate.netnih.gov Pyrazolethiones can exist in several tautomeric forms, and DFT calculations can predict their relative stabilities by calculating their energies. scirp.orgjocpr.comjocpr.com The most stable tautomer is the one with the lowest energy. jocpr.com These studies have shown that the relative stability of tautomers can be influenced by the solvent environment. jocpr.comjocpr.com

DFT is also instrumental in elucidating reaction pathways by identifying transition states and calculating activation energies. rsc.orgrsc.org This allows for a detailed understanding of how a reaction proceeds from reactants to products. monash.edu For example, DFT calculations can be used to explore the reaction mechanisms for the synthesis of pyrazole derivatives. researchgate.net The study of reaction pathways helps in optimizing reaction conditions to favor the formation of the desired product. monash.edu

Table 2: DFT Applications in Pyrazolethione Research

| Application | Description | Key Insights |

| Tautomer Stability | Calculation of the relative energies of different tautomeric forms. | Identification of the most stable tautomer in the gas phase and in different solvents. jocpr.comjocpr.com |

| Reaction Mechanisms | Mapping the energy profile of a reaction, including reactants, transition states, and products. | Understanding the step-by-step process of a chemical transformation and identifying the rate-determining step. rsc.org |

| Activation Energy Barriers | Calculating the energy required to reach the transition state. | Predicting the feasibility and rate of a reaction. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of pyrazolethiones, allowing for the exploration of their conformational flexibility and the influence of the surrounding solvent. wikipedia.org Unlike static quantum chemical calculations, MD simulations track the movements of atoms over time, providing insights into the molecule's behavior in a more realistic environment. wikipedia.orgnih.gov

MD simulations are particularly useful for sampling the different conformations that a flexible molecule can adopt. nih.gov This is important for understanding how a pyrazolethione derivative might bind to a biological target, as the binding conformation may not be the lowest energy conformation in solution. nih.gov

The solvent environment can have a significant impact on the structure and behavior of a solute molecule. frontiersin.org MD simulations can explicitly model the interactions between the pyrazolethione and solvent molecules, revealing how the solvent influences its conformation and dynamics. nih.govkobv.de These simulations can help to understand phenomena such as solvation energies and the organization of solvent molecules around the solute. osti.govosti.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Pyrazolethione Derivatives

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used to establish a link between the chemical structure of pyrazolethione derivatives and their biological activity. mdpi.combiolscigroup.us These methods are crucial in drug discovery for designing new compounds with improved potency and selectivity. researchgate.netnih.gov

QSAR studies aim to develop mathematical models that correlate molecular descriptors (physicochemical properties) of a series of compounds with their observed biological activity. biolscigroup.usnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives. nih.gov For example, a QSAR study on tetrasubstituted pyrazole derivatives identified key physicochemical descriptors that influence their inhibitory activity against cyclooxygenase-2 (COX-2). researchgate.net

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govnih.gov A pharmacophore model can be generated based on the structures of known active molecules. researchgate.net This model then serves as a template for searching large chemical databases to identify new compounds that fit the pharmacophoric requirements and are therefore likely to be active. bioduro.com For instance, a pharmacophore model for pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV (DPP-4) inhibitors was developed, consisting of a hydrogen bond donor, a hydrogen bond acceptor, and two hydrophobic features. nih.gov

Table 3: Key Features in Pharmacophore Models for Pyrazolethione Derivatives

| Pharmacophoric Feature | Description | Example Role in Binding |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Interacting with hydrogen bond donor residues in the target protein. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. | Interacting with hydrogen bond acceptor residues in the target protein. |

| Hydrophobic Group | A nonpolar group that interacts favorably with nonpolar regions of the target. | Occupying a hydrophobic pocket in the binding site. |

| Aromatic Ring | A flat, cyclic, conjugated system. | Participating in π-π stacking or hydrophobic interactions. |

Theoretical Spectroscopic Predictions and Validation (e.g., IR, NMR Chemical Shifts)

Computational methods can be used to predict the spectroscopic properties of pyrazolethiones, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netjocpr.com These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. plos.orgderpharmachemica.com

DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.netderpharmachemica.com By comparing the calculated spectrum with the experimental one, it is possible to assign the observed vibrational modes to specific molecular motions. derpharmachemica.com Similarly, theoretical methods can predict NMR chemical shifts. researchgate.netchemicalbook.com Discrepancies between calculated and experimental spectra can sometimes provide insights into intermolecular interactions or conformational dynamics that are not captured by the computational model. ucm.es

For example, a theoretical study on pyrazolone derivatives used DFT to calculate their IR spectra and found that the vibrational frequency of the C=O group was influenced by substituents on the phenyl ring. jocpr.com

Docking Studies and Ligand-Target Interaction Modeling for Pyrazolethiones

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, a pyrazolethione derivative) when it binds to a target protein. eco-vector.commdpi.com This method is widely used in drug discovery to understand the binding mode of potential drugs and to screen virtual libraries of compounds for their ability to bind to a specific target. nih.govgithub.comuobaghdad.edu.iq

Docking simulations place the ligand into the binding site of the protein and score the different binding poses based on their predicted binding affinity. eco-vector.com These studies can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.combiorxiv.org For instance, docking studies of pyrazolethione derivatives as inhibitors of Staphylococcus aureus Sortase A (SrtA) suggested that the thione group is positioned near a key cysteine residue in the active site. vulcanchem.com

The insights gained from docking studies can guide the design of new pyrazolethione derivatives with improved binding affinity and selectivity for their target. mdpi.com By understanding the specific interactions that contribute to binding, medicinal chemists can modify the ligand structure to enhance these interactions.

Table 4: Common Protein Targets for Pyrazolethione Docking Studies

| Protein Target | Therapeutic Area | Example Finding from Docking |

| Dipeptidyl Peptidase IV (DPP-4) | Type 2 Diabetes | Molecular docking models helped to rationalize the structure-activity relationships of pyrazole-3-carbohydrazone inhibitors. nih.gov |

| Sortase A (SrtA) | Bacterial Infections | Docking studies revealed the binding mode of pyrazolethione inhibitors in the active site of SrtA. nih.govvulcanchem.com |

| Cyclooxygenase-2 (COX-2) | Inflammation and Pain | Docking analysis showed that pyrazole derivatives form hydrogen bond interactions with amino acid residues in the COX-2 active site. researchgate.net |

| Phosphatidylinositol 3-kinases (PI3Ks) | Cancer | Docking studies identified pyrazoline derivatives with good predicted binding affinities for PI3Ks. eco-vector.com |

Mechanistic Investigations of Biological Interactions Involving Pyrazolethiones

Role of Pyrazolethiones as Modulators of Enzyme Activity

Pyrazolethiones have emerged as a significant class of compounds capable of modulating the activity of enzymes, particularly the bacterial transpeptidase Sortase A (SrtA). psu.edunih.gov SrtA is a key enzyme in many Gram-positive bacteria, responsible for anchoring surface proteins, which are often crucial virulence factors, to the cell wall peptidoglycan. psu.edumdpi.com The inhibition of SrtA is a compelling anti-virulence strategy, as it can neutralize the bacteria's pathogenic mechanisms without killing them, thereby exerting less selective pressure for the development of drug resistance. psu.edumdpi.comacs.org

The pyrazolethione scaffold was identified as a potent inhibitor of Staphylococcus aureus (S. aureus) Sortase A through high-throughput screening of approximately 30,000 small molecules. nih.govucla.edunih.gov The lead compound, Pyrazolethione, 3, and its subsequent analogs, including Pyrazolethione, 3-7, were found to inhibit SrtA with IC50 values in the sub-micromolar to low micromolar range. psu.eduucla.edu

To understand the structural basis of inhibition, computational docking studies have been employed to model the interaction between pyrazolethione inhibitors and the SrtA active site. acs.orgescholarship.org These models suggest that the pyrazolethione scaffold fits into a specific binding pocket of the enzyme.

Induced-fit docking simulations indicate that the inhibitor's phenyl ring is buried within a hydrophobic pocket formed by the side chains of residues such as Val166 and Ile199. escholarship.org The pyrazole (B372694) nucleus itself is positioned to make specific contacts with highly conserved residues within the active site. acs.org Key interactions identified include:

The methyl group of the pyrazole ring makes contact with Ala92 . acs.org

The thione (C=S) group interacts with the side chain of Arg197 . acs.org

These specific interactions, along with the hydrophobic contacts, are believed to anchor the inhibitor in the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's transpeptidation activity. acs.orgescholarship.org The specificity of these interactions may also explain why these compounds are potent against SrtA while showing minimal bactericidal activity. nih.gov

The efficacy of pyrazolethione-based inhibitors is highly sensitive to chemical modifications of the core scaffold. acs.orgucla.edu Structure-activity relationship (SAR) studies have demonstrated that certain functional groups are critical for potent inhibition.

One of the most crucial features is the thione group . Replacing the sulfur atom of the thione with an oxygen atom to form a ketone (pyrazolone) is detrimental to the inhibitory activity. acs.orgucla.edu This highlights the importance of the interaction between the thione group and the Arg197 residue in the enzyme's active site. acs.org

Modifications to the peripheral phenyl rings also significantly influence potency. ucla.edu For instance, replacing the phenyl group attached to the amide linkage with a more electron-withdrawing pyridyl group was found to enhance the inhibitory potency, as seen in the comparison of compound 3 with 3-17 . acs.orgucla.edu This suggests that the electronic properties of this part of the molecule play a role in the binding interaction.

Structure-Activity Relationship (SAR) Analysis of this compound, Analogs in Biological Systems

A systematic analysis of this compound, and its analogs has provided detailed insights into the structure-activity relationships (SAR) governing their inhibition of S. aureus Sortase A. ucla.edunih.govgardp.org By synthesizing and testing a series of related compounds, researchers have mapped out the structural requirements for optimal potency. ucla.edu

The core pyrazolethione nucleus and the phenyl ring on the nitrogen are considered preferential for inhibition. ucla.edu The most significant gains in potency were achieved by modifying the substituents on the R1 phenyl ring. The analysis revealed that bulky and lipophilic groups at this position lead to a substantial increase in inhibitory activity. ucla.edu The most potent compound identified in this series was 3-12 , which features a tribromophenyl substituent at the R1 position and exhibits an apparent dissociation constant (Kapp i) of 0.3 µM. ucla.eduresearchgate.net In contrast, modifications to the R4 group on a different phenyl ring had only a moderate effect on activity, generally reducing potency by a factor of 3 to 10 compared to the lead compound. ucla.edu

The data below summarizes the inhibitory activities of several this compound, analogs against S. aureus SrtA.

| Compound | R1 Substituent | IC50 (µM)a |

|---|---|---|

| 3 | 4-Bromophenyl | 3.7 ± 0.3 |

| 3-1 | 4-Chlorophenyl | 6.1 ± 0.5 |

| 3-2 | 4-Fluorophenyl | 11 ± 1 |

| 3-3 | 4-Nitrophenyl | 13 ± 2 |

| 3-7 | 2,4-Dichlorophenyl | 1.4 ± 0.1 |

| 3-12 | 2,4,6-Tribromophenyl | 0.30 ± 0.02 |

| 3-17 | Pyridyl Group (R3) | 0.76 ± 0.03 |

| 3-18 | Cyclohexyl Group (R3) | 115 ± 16 |

a IC50 or Kapp i for values lower than 7.5 µM as determined by the Morrison's equation. Data sourced from Suree et al., 2009. ucla.edu

Mechanistic Insights into Potential Anti-virulence Mechanisms via Sortase A Inhibition

The inhibition of Sortase A by compounds like this compound, offers a potent anti-virulence mechanism that disrupts bacterial pathogenesis without directly killing the bacteria. psu.edumdpi.comacs.org SrtA's primary role is to covalently anchor a multitude of surface proteins, known as virulence factors, to the cell wall of Gram-positive bacteria. acs.orgmdpi.com These surface proteins are critical for the initial stages of infection, mediating processes such as adhesion to host cells and tissues, nutrient acquisition, evasion of the host immune response, and biofilm formation. acs.orgnih.govmdpi.com

By blocking the active site of SrtA, pyrazolethione inhibitors prevent the enzyme from recognizing its substrate proteins (which contain an LPXTG sorting signal) and catalyzing the transpeptidation reaction. mdpi.comacs.org This effectively stops the display of these crucial virulence factors on the bacterial surface. mdpi.commdpi.com As a result, the bacterium's ability to interact with and manipulate its host environment is severely hampered. For example, inhibiting the anchoring of fibronectin-binding proteins (Fnbps) reduces the ability of S. aureus to bind to host matrix proteins like fibronectin and fibrinogen, a critical step in establishing an infection and forming biofilms. acs.org

Because this anti-virulence strategy does not affect bacterial viability or growth, it imposes significantly less selective pressure on the pathogen to develop resistance compared to traditional antibiotics that are bactericidal or bacteriostatic. psu.edumdpi.comacs.org This makes SrtA inhibitors, including the pyrazolethione class, a promising avenue for developing new therapeutics to combat drug-resistant bacterial infections. psu.edunih.gov

Coordination Chemistry and Ligand Properties of Pyrazolethiones

Pyrazolethiones as Heterocyclic Ligands in Transition Metal Complexes

Pyrazolethiones are a fascinating class of heterocyclic compounds that have garnered significant attention in coordination chemistry due to their versatile ligating abilities. These molecules, characterized by a five-membered pyrazole (B372694) ring containing a thione group (C=S), can act as ligands for a wide array of transition metal ions. osti.govresearchgate.netresearchgate.net Their ability to coordinate with metals stems from the presence of multiple donor atoms, primarily the two adjacent nitrogen atoms of the pyrazole ring and the sulfur atom of the thione group. osti.gov This allows them to function as monodentate, bidentate, or even bridging ligands, leading to the formation of diverse and structurally intriguing metal complexes. researchgate.netgrafiati.com

The coordination behavior of pyrazolethiones is influenced by several factors, including the substituents on the pyrazole ring, the nature of the metal ion, and the reaction conditions. The deprotonated form of pyrazolethiones, the pyrazolethiolate anion, is a particularly effective ligand, readily forming stable complexes with various transition metals. osti.gov These complexes exhibit a range of coordination geometries, from square planar and tetrahedral to octahedral, depending on the coordination number of the metal and the steric and electronic properties of the ligands. researchgate.netnih.gov

The rich coordination chemistry of pyrazolethiones has led to the synthesis of numerous transition metal complexes with interesting magnetic, spectroscopic, and electrochemical properties. researchgate.netnih.gov For instance, copper(II) complexes of pyrazolethione derivatives have been shown to exhibit square planar or octahedral geometries, while cobalt(II) and nickel(II) complexes often adopt tetrahedral or octahedral arrangements. researchgate.netresearchgate.net The versatility of pyrazolethiones as ligands makes them valuable building blocks for the design and synthesis of new coordination compounds with potential applications in various fields.

A variety of pyrazole-based ligands have been successfully used to synthesize transition metal complexes. Some examples include:

4-acetyl-3-amino-5-methyl-pyrazole researchgate.net

3,5-dimethyl-1H-pyrazole-1-carboxamidine researchgate.net

1-(2-methylnaphthalen-1-yl)-1H-pyrazole nih.gov

1-(naphthalen-2-ylmethyl)-lH-pyrazole nih.gov

Ligand Exchange Reactions and their Impact on Complex Formation

Ligand exchange reactions are fundamental processes in coordination chemistry where one or more ligands in a coordination complex are replaced by other ligands. chemguide.co.ukcrunchchemistry.co.uklibretexts.org These reactions are crucial in the formation and transformation of metal-pyrazolethione complexes, significantly influencing the final structure and properties of the resulting compounds. The substitution of ligands can be driven by several factors, including the relative concentrations of the ligands, the stability of the resulting complex (the chelate effect), and the nature of the solvent. chemguide.co.ukphysicsandmathstutor.com

In the context of pyrazolethione chemistry, ligand exchange often involves the replacement of solvent molecules, such as water, coordinated to a metal ion with the pyrazolethione ligand. utexas.edu For example, adding a solution of a pyrazolethione derivative to an aqueous solution of a metal salt can lead to the displacement of water ligands and the formation of a more stable metal-pyrazolethione complex. utexas.edu The extent of this exchange, whether partial or complete, depends on the reaction conditions and the relative coordinating strengths of the incoming pyrazolethione and the outgoing solvent molecules. crunchchemistry.co.uk

The nature of the incoming ligand plays a pivotal role. For instance, the introduction of a bidentate or polydentate pyrazolethione ligand can lead to the displacement of multiple monodentate ligands, a phenomenon driven by a favorable increase in entropy known as the chelate effect. physicsandmathstutor.com This effect results in the formation of a more stable complex. Furthermore, the size and charge of the ligands can dictate the coordination number and geometry of the final complex. For instance, replacing smaller ligands like water with bulkier ones like chloride ions can cause a change in coordination number and geometry, as seen in the transformation of an octahedral complex to a tetrahedral one. chemguide.co.ukcrunchchemistry.co.uk

The reversibility of ligand exchange reactions is another important aspect. chemguide.co.uklibretexts.org In many cases, the reaction can be shifted in either direction by altering the concentration of the ligands. For example, adding a large excess of a competing ligand can reverse the formation of a pyrazolethione complex. chemguide.co.uk This dynamic nature of ligand exchange allows for the synthesis of a variety of metal-pyrazolethione complexes with different compositions and structures by carefully controlling the reaction environment.

Characterization of Metal-Pyrazolethione Coordination Compounds

The characterization of newly synthesized metal-pyrazolethione coordination compounds is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the pyrazolethione ligand. researchgate.netnih.gov Changes in the vibrational frequencies of the C=S (thione) and C=N (pyrazole ring) groups upon complexation provide direct evidence of their involvement in bonding to the metal ion. A shift in the C=S stretching frequency to a lower wavenumber is indicative of coordination through the sulfur atom. Similarly, shifts in the bands associated with the pyrazole ring vibrations suggest coordination of the ring nitrogen atoms. researchgate.net The presence of new bands in the far-IR region can often be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. researchgate.net

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the complex, which are responsible for its color. researchgate.net The spectra of transition metal complexes typically show d-d transitions and charge-transfer bands. The positions and intensities of these bands are dependent on the geometry of the complex and the nature of the metal-ligand bonds. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), is used to determine the molecular weight of the complex and confirm its composition. nih.gov

Other Analytical Techniques:

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the complex, which helps in verifying its empirical formula. researchgate.net

Molar Conductance Measurements: Molar conductivity measurements in a suitable solvent can help to determine whether the complex is an electrolyte or a non-electrolyte, providing information about whether any counter-ions are present outside the coordination sphere. nih.gov

Magnetic Susceptibility Measurements: For paramagnetic complexes, magnetic susceptibility measurements at different temperatures can determine the magnetic moment of the central metal ion, which provides information about its oxidation state and the geometry of the complex. nih.gov

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules, such as water. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Strategies for Pyrazolethione Frameworks

The synthesis of pyrazolethione frameworks is moving beyond traditional batch methods towards more efficient, sustainable, and versatile strategies. Future research will likely focus on the adoption and refinement of advanced synthetic technologies to create diverse libraries of pyrazolethione derivatives with novel functionalities.

One of the most promising areas is the application of flow chemistry . rsc.orgnih.govresearchgate.netmdpi.comnih.gov This technology offers enhanced control over reaction parameters, improved safety profiles, and the potential for efficient scaling up of synthesis processes. researchgate.netmdpi.comnih.gov Continuous-flow synthesis can enable the safe handling of potentially hazardous reagents and intermediates at elevated temperatures, leading to faster reaction times and higher yields. nih.gov For instance, a rapid and modular continuous flow synthesis has been developed for highly functionalized fluorinated pyrazoles, demonstrating the potential of this approach for creating diverse molecular scaffolds in a short amount of time. nih.gov The reduction in reaction time from hours to minutes has been demonstrated in the synthesis of pyrazolopyrimidinone (B8486647) derivatives under flow conditions. mdpi.com

Multicomponent reactions (MCRs) are another key area of development for the synthesis of pyrazole (B372694) derivatives. mdpi.combeilstein-journals.orgnih.govrsc.orgnih.gov MCRs are one-pot reactions that combine three or more components to form a product that incorporates most of the atoms from the starting materials, aligning with the principles of pot, atom, and step economy. mdpi.com This approach has gained popularity in pharmaceutical and medicinal chemistry for generating libraries of biologically active molecules. mdpi.comnih.gov Future research will likely explore new MCRs to access novel pyrazolethione scaffolds with greater molecular diversity.

The development of novel catalytic systems is also crucial. For example, a cuprocatalyzed coupling between an alkyne and an oxime has been used for the synthesis of 3,5-substituted pyrazoles in a one-pot procedure. nih.gov Exploring new catalysts and reaction conditions will be essential for developing more efficient and selective synthetic routes to functionalized pyrazolethiones.

| Synthetic Strategy | Key Advantages | Potential Future Applications for Pyrazolethiones |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, reduced reaction times. nih.govresearchgate.netmdpi.comnih.gov | High-throughput synthesis of pyrazolethione libraries for screening; safer production of reactive intermediates. |

| Multicomponent Reactions (MCRs) | High atom and step economy, molecular diversity, operational simplicity. mdpi.combeilstein-journals.orgnih.gov | Rapid generation of diverse pyrazolethione derivatives for drug discovery and materials science. |

| Novel Catalysis | Increased efficiency, selectivity, and broader substrate scope. nih.gov | Development of stereoselective and regioselective methods for complex pyrazolethione synthesis. |

Integration of Artificial Intelligence and Machine Learning in Pyrazolethione Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new pyrazolethione-based compounds. nih.govnih.govmdpi.comresearchgate.netdrugdiscoverytrends.com These computational tools can analyze vast datasets to identify patterns, predict properties, and accelerate the design of molecules with desired activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of ML in this field. nih.govresearchgate.netnih.govrsc.orgresearchgate.net By developing 3D-QSAR models, researchers can identify the molecular properties that have the highest impact on the biological activity of pyrazole derivatives. nih.govrsc.org This information can then be used to guide the design of new compounds with enhanced potency and selectivity. nih.gov

Virtual screening and de novo drug design are other areas where AI can make a significant impact. nih.govmdpi.com Machine learning algorithms can screen large virtual libraries of pyrazolethione compounds to identify potential drug candidates with a higher probability of success, thereby reducing the time and cost of experimental screening. nih.gov Generative adversarial networks (GANs) can be employed to design entirely new pyrazolethione structures with optimized pharmacological and safety profiles. nih.gov

| AI/ML Application | Description | Potential Impact on Pyrazolethione Research |

| QSAR Modeling | Correlates molecular structures with biological activities to predict the potency of new compounds. nih.govnih.gov | Rational design of pyrazolethiones with improved therapeutic properties. |

| Virtual Screening | Computationally screens large compound libraries to identify promising candidates for experimental testing. nih.gov | Accelerated discovery of novel bioactive pyrazolethiones. |

| De Novo Design | Generates novel molecular structures with desired properties using generative models. nih.gov | Creation of innovative pyrazolethione scaffolds with unique functionalities. |

| Property Prediction | Predicts physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. mdpi.com | Early identification and optimization of drug-like pyrazolethione candidates. |

Exploration of Pyrazolethiones in Novel Chemical Biology Probes

The unique photophysical and chemical properties of pyrazole-based scaffolds make them attractive candidates for the development of novel chemical biology probes. nih.gov Future research is expected to increasingly explore the potential of pyrazolethiones in this area, particularly in the design of fluorescent and photoactivatable probes for studying biological systems.

Fluorescent probes based on pyrazole derivatives have shown promise for the detection of metal ions and for bioimaging applications. nih.govnih.govfrontiersin.org For example, a novel pyrazole-pyrazoline fluorescent probe was developed for the highly selective and sensitive detection of Fe(III) ions. nih.gov The inherent fluorescence of some pyrazole derivatives can be modulated by their environment, making them suitable for sensing specific analytes or cellular conditions like temperature or hypoxia. nih.gov Future work will likely focus on designing pyrazolethione-based probes with improved brightness, photostability, and selectivity for various biological targets.

Photoactivatable probes , also known as caged probes, offer precise spatial and temporal control over the release of biologically active molecules or the activation of fluorescence. nih.govnih.govwikipedia.orgthermofisher.comresearchgate.net This technology allows researchers to study dynamic cellular processes with high resolution. nih.gov The development of pyrazolethione-based photoactivatable probes could open up new avenues for investigating complex biological pathways. A strategy for designing turn-on fluorescent probes involves generating a fluorophore in situ through an intramolecular photoclick reaction, a concept that could be adapted for pyrazolethione systems. nih.gov

| Probe Type | Principle of Operation | Potential Applications of Pyrazolethione-Based Probes |

| Fluorescent Probes | Changes in fluorescence properties (intensity, wavelength) upon binding to a target analyte. nih.govfrontiersin.org | Sensing of metal ions, imaging of cellular organelles, and monitoring of biological processes. nih.gov |

| Photoactivatable Probes | Activation by light to release a bioactive molecule or to switch on fluorescence. wikipedia.orgthermofisher.com | Spatiotemporally controlled studies of protein function, cell signaling, and drug delivery. |

Advanced Theoretical Modeling of Complex Pyrazolethione Systems

Theoretical modeling plays a crucial role in understanding the structure, properties, and interactions of molecular systems at the atomic level. Future research on pyrazolethiones will benefit significantly from the application of advanced computational methods to guide experimental work and provide deeper insights into their behavior.

Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure and properties of molecules. nih.govdoaj.orgnih.govmdpi.com DFT calculations can be used to optimize the geometry of pyrazolethione derivatives, calculate their vibrational frequencies, and predict their electronic absorption spectra. nih.govdoaj.org Such studies can provide valuable information on the stability, reactivity, and potential for optoelectronic applications of these compounds. nih.govdoaj.org

Molecular dynamics (MD) simulations are used to study the dynamic behavior of biomolecular systems, such as proteins and their interactions with ligands. nih.govfrontiersin.orgmdpi.comnih.govresearchgate.net MD simulations can provide detailed insights into the binding modes of pyrazolethione-based inhibitors to their target proteins, elucidating the key interactions that determine binding affinity and specificity. nih.govmdpi.com This information is invaluable for the rational design and optimization of new drug candidates.

Computational screening of combinatorial libraries is another area where theoretical modeling can accelerate research. nih.gov By computationally evaluating large libraries of virtual pyrazolethione compounds, researchers can prioritize the most promising candidates for synthesis and experimental testing. nih.gov

| Theoretical Method | Key Insights Provided | Future Applications for Pyrazolethione Systems |

| Density Functional Theory (DFT) | Electronic structure, molecular geometry, vibrational spectra, reactivity. nih.govdoaj.org | Prediction of spectroscopic properties, understanding reaction mechanisms, and designing materials with specific electronic properties. |

| Molecular Dynamics (MD) Simulations | Protein-ligand binding modes, conformational changes, binding free energies. nih.govmdpi.com | Elucidating the mechanism of action of pyrazolethione-based drugs and guiding lead optimization. |

| Computational Screening | Prioritization of compounds from large virtual libraries based on predicted properties or binding affinities. nih.gov | Efficiently exploring the vast chemical space of pyrazolethione derivatives to identify novel bioactive molecules. |

Q & A

Q. How can researchers integrate contradictory spectral data for this compound into a cohesive review article?

- Methodological Answer : Create a comparative table of reported spectral peaks (NMR, IR) with annotations on experimental conditions. Use narrative synthesis to highlight consensus findings and propose hypotheses for discrepancies (e.g., tautomerism). Invite peer commentary in open-access formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.